



Application Notes: The Use of Acetoxime Benzoate in the Synthesis of Substituted Isoquinolines

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Compound of Interest					
Compound Name:	Acetoximebenzoate				
Cat. No.:	B15252623	Get Quote			

Introduction

Acetoxime benzoate is a versatile reagent in organic synthesis, primarily utilized as a source of nitrogen in the construction of nitrogen-containing heterocycles. Its O-benzoyl group makes it an effective leaving group and an internal oxidant in various transition metal-catalyzed reactions. This application note details the use of acetoxime benzoate in the rhodium-catalyzed synthesis of substituted isoquinolines, a core structural motif in many natural products and pharmaceuticals.

Core Application: Rhodium-Catalyzed Synthesis of Isoquinolines

Acetoxime benzoate serves as a key reactant in the rhodium(III)-catalyzed annulation with internal alkynes to afford multisubstituted isoquinolines. This transformation proceeds via a redox-neutral pathway involving C-H activation, alkyne insertion, and cyclization, with the N-O bond of the acetoxime benzoate acting as an internal oxidant. This method offers a direct and atom-economical approach to the synthesis of complex isoquinoline derivatives from readily available starting materials.

Key Advantages:

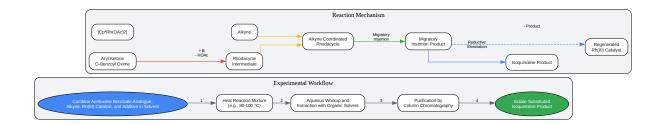
 High Atom Economy: The reaction proceeds with the incorporation of the nitrogen atom from acetoxime benzoate directly into the isoquinoline ring.



- Internal Oxidant: The N-O bond of acetoxime benzoate obviates the need for an external oxidant, simplifying the reaction setup and minimizing waste.
- Versatility: The methodology is applicable to a range of substituted aryl ketoxime benzoates and internal alkynes, allowing for the synthesis of a diverse library of isoquinolines.
- Direct C-H Functionalization: The reaction proceeds via a chelation-assisted C-H activation,
 offering a direct method for the functionalization of arenes.

Reaction Mechanism and Experimental Workflow

The proposed catalytic cycle for the rhodium(III)-catalyzed synthesis of isoquinolines from an aryl ketone O-benzoyl oxime (a close analog of acetoxime benzoate) and an internal alkyne is depicted below. The reaction is initiated by the chelation-assisted C-H activation of the aryl group to form a rhodacycle intermediate. Subsequent coordination and migratory insertion of the alkyne, followed by reductive elimination, leads to the formation of the isoquinoline product and regeneration of the active rhodium(III) catalyst.



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Caption: Workflow and proposed mechanism for isoquinoline synthesis.



Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various substituted isoquinolines using aryl ketone O-benzoyl oximes, which are structural analogs of acetoxime benzoate, and internal alkynes. This data is adapted from the work of Chiba and coworkers.

Entry	Aryl Ketone O- Benzoyl Oxime	Alkyne	Time (h)	Yield (%)
1	Acetophenone O-benzoyl oxime	Diphenylacetylen e	24	91
2	4'- Methoxyacetoph enone O-benzoyl oxime	Diphenylacetylen e	24	88
3	4'- Chloroacetophen one O-benzoyl oxime	Diphenylacetylen e	24	75
4	Acetophenone O-benzoyl oxime	1,2-bis(4- methylphenyl)ac etylene	24	85
5	Acetophenone O-benzoyl oxime	1-phenyl-1- propyne	24	70 (55:45)¹
6	Propiophenone O-benzoyl oxime	Diphenylacetylen e	24	82

¹ Regioisomeric ratio.

Experimental Protocols General Procedure for the Rhodium(III)-Catalyzed Synthesis of Substituted Isoquinolines



Materials:

- Aryl Ketone O-Benzoyl Oxime (e.g., Acetophenone O-benzoyl oxime) (0.20 mmol)
- Internal Alkyne (e.g., Diphenylacetylene) (0.40 mmol, 2.0 equiv)
- [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %)
- AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol %)
- NaOAc (16.4 mg, 0.20 mmol, 1.0 equiv)
- 1,2-Dichloroethane (DCE) (1.0 mL)

Procedure:

- To a screw-capped vial equipped with a magnetic stir bar, add the aryl ketone O-benzoyl oxime (0.20 mmol), internal alkyne (0.40 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), AgSbF₆ (6.9 mg, 0.02 mmol), and NaOAc (16.4 mg, 0.20 mmol).
- Add 1,2-dichloroethane (1.0 mL) to the vial.
- Seal the vial with a cap and place it in a preheated oil bath at 80 °C.
- Stir the reaction mixture for 24 hours.
- After cooling to room temperature, quench the reaction with water (5 mL).
- Extract the mixture with dichloromethane (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a mixture
 of hexane and ethyl acetate) to afford the desired substituted isoquinoline.

Note: This protocol is adapted from a general procedure for aryl ketone O-acyl oximes and may require optimization for specific substrates, including acetoxime benzoate. Reaction progress



should be monitored by an appropriate technique such as TLC or GC-MS.

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